molecular formula C25H22N2O5S B2831309 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 898408-62-3

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2831309
CAS No.: 898408-62-3
M. Wt: 462.52
InChI Key: RGUMZZQEUKRZTK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex, with multiple rings and functional groups. The presence of these groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role in determining its properties .

Scientific Research Applications

Antimalarial and Antiviral Applications

A study explored the antimalarial activity of sulfonamide derivatives, noting significant in vitro antimalarial activity. The synthesized sulfonamide displayed excellent antimalarial activity, with a selectivity index due to the presence of quinoxaline moiety attached to the sulfonamide ring system. Additionally, molecular docking studies revealed small energy affinity against Plasmepsin-1 and Plasmepsin-2, important for malaria treatment, as well as potential efficacy against SARS-CoV-2 through binding energy calculations with the main protease and Spike Glycoprotein, suggesting a broader antiviral application (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Enzyme Inhibitory Potential

Research on new sulfonamides with benzodioxane and acetamide moieties investigated their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase (AChE). These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and were tested for their in silico molecular docking results, consistent with in vitro enzyme inhibition data, highlighting their therapeutic potential (M. Abbasi et al., 2019).

Antibacterial Applications

Another study focused on the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their value as antibacterial agents (M. Abbasi et al., 2016).

Antimicrobial and Antioxidant Activities

The antimicrobial activity of novel sulfonamide derivatives was also explored, with compounds displaying good antimicrobial activity. Computational calculations provided confirmation for the anticipated new compounds, suggesting a strong correlation between experimental and theoretical analyses for antimicrobial efficacy (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If the compound is biologically active, its mechanism of action would depend on its structure and the target it interacts with .

Future Directions

The study of this compound could potentially contribute to various fields, depending on its properties and activities. For example, if it shows biological activity, it could be of interest in drug discovery and medicinal chemistry .

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c28-25(26-19-10-11-22-23(14-19)32-13-12-31-22)16-27-15-24(20-8-4-5-9-21(20)27)33(29,30)17-18-6-2-1-3-7-18/h1-11,14-15H,12-13,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUMZZQEUKRZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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